N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide
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Overview
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide: is a complex organic compound that features a combination of a naphthamide group, a pyrazole ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide typically involves multiple steps:
Formation of the Tetrahydropyran Moiety: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or cerium ammonium nitrate.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling of the Tetrahydropyran and Pyrazole Units: This step involves the formation of a carbon-carbon bond between the tetrahydropyran and pyrazole units, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Naphthamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Catalysts: Platinum, cerium ammonium nitrate, palladium
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole and tetrahydropyran moieties
Reduction Products: Reduced forms of the naphthamide group
Substitution Products: Alkylated or acylated derivatives of the pyrazole ring
Scientific Research Applications
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-benzamide
- N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-anthramide
Uniqueness
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide is unique due to the presence of the naphthamide group, which imparts distinct electronic and steric properties compared to its analogs with benzamide or anthramide groups .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(19-10-5-7-15-6-1-2-9-18(15)19)22-16-12-21-23(13-16)14-17-8-3-4-11-25-17/h1-2,5-7,9-10,12-13,17H,3-4,8,11,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTUSPZLABPZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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